molecular formula C11H12BrNO B581717 2-Bromo-6-(pyrrolidin-1-yl)benzaldehyde CAS No. 1375069-38-7

2-Bromo-6-(pyrrolidin-1-yl)benzaldehyde

Cat. No. B581717
CAS RN: 1375069-38-7
M. Wt: 254.127
InChI Key: IAKLFSBFDYBQIJ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “2-Bromo-6-(pyrrolidin-1-yl)benzaldehyde” is characterized by a bromine atom attached to a benzaldehyde group, with a pyrrolidin-1-yl group attached to the benzene ring. The InChI code for this compound is 1S/C11H12BrNO/c12-10-4-3-5-11(9(10)8-14)13-6-1-2-7-13/h3-5,8H,1-2,6-7H2 .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Bromo-6-(pyrrolidin-1-yl)benzaldehyde” include a molecular weight of 254.13 and a storage temperature of 2-8°C .

Scientific Research Applications

  • Intermediate for Anticancer Drugs : Zhang et al. (2018) describe the synthesis of 4-(pyrrolidin-1-ylmethyl)benzaldehyde, a water-soluble aldehyde which is an important intermediate for small molecule anticancer drugs. They developed a high-yield synthetic method and optimized it for the production of this compound, underscoring its significance in anticancer drug development (Zhang et al., 2018).

  • Chiral Ligand in Asymmetric Synthesis : SoaiKenso and MukaiyamaTeruaki (1978) investigated the effects of solvents on the enantioface-differentiating addition of butyllithium to benzaldehyde using a chiral ligand derived from a similar pyrrolidine structure. This research highlights the use of such compounds in achieving high optical purity in asymmetric synthesis (SoaiKenso & MukaiyamaTeruaki, 1978).

  • Antibacterial and Antimycobacterial Activity : Belveren et al. (2017) synthesized highly functionalized 2-(pyrrolidin-1-yl)thiazole frameworks, demonstrating their interesting antibacterial and antimycobacterial activity. This indicates the potential of such compounds in the development of new antimicrobial agents (Belveren et al., 2017).

  • Catalysis in Organic Reactions : Wang et al. (2021) synthesized a tetra-nuclear macrocyclic Zn(II) complex using a compound structurally similar to 2-Bromo-6-(pyrrolidin-1-yl)benzaldehyde. This complex was applied as a catalyst in the oxidation of benzyl alcohol, showcasing the role of such compounds in catalytic processes (Wang et al., 2021).

  • Polymer-Supported Reagents : Lundgren et al. (2003) described the use of polymer-supported pyridine-bis(oxazoline), derived from a structure related to 2-Bromo-6-(pyrrolidin-1-yl)benzaldehyde, in ytterbium-catalyzed silylcyanation of benzaldehyde. This highlights the utility of such compounds in developing reusable, efficient catalytic systems (Lundgren et al., 2003).

Safety and Hazards

The safety information for “2-Bromo-6-(pyrrolidin-1-yl)benzaldehyde” includes hazard statements H315, H319, and H335 . These indicate that the compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

The future directions for “2-Bromo-6-(pyrrolidin-1-yl)benzaldehyde” and similar compounds are likely to involve further exploration in drug discovery. The pyrrolidine ring is a versatile scaffold for novel biologically active compounds, and medicinal chemists continue to design new pyrrolidine compounds with different biological profiles .

properties

IUPAC Name

2-bromo-6-pyrrolidin-1-ylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrNO/c12-10-4-3-5-11(9(10)8-14)13-6-1-2-7-13/h3-5,8H,1-2,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAKLFSBFDYBQIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=C(C(=CC=C2)Br)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50743016
Record name 2-Bromo-6-(pyrrolidin-1-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50743016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-6-(pyrrolidin-1-yl)benzaldehyde

CAS RN

1375069-38-7
Record name 2-Bromo-6-(pyrrolidin-1-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50743016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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